5-bromo-N-tert-butylthiophene-2-carboxamide
Overview
Description
5-bromo-N-tert-butylthiophene-2-carboxamide is an organic compound with the molecular formula C9H12BrNOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butylamine under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 5-bromo-N-tert-butylthiophene-2-carboxamide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-tert-butylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-N-tert-butylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-tert-butylthiophene-2-carboxamide is not well-documented. like other thiophene derivatives, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and molecular interactions would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-propylthiophene-2-carboxamide
- 5-bromo-N-methylthiophene-2-carboxamide
- 5-bromo-N-ethylthiophene-2-carboxamide
Uniqueness
5-bromo-N-tert-butylthiophene-2-carboxamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and interactions in various applications .
Properties
IUPAC Name |
5-bromo-N-tert-butylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJPWFJDYOJAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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